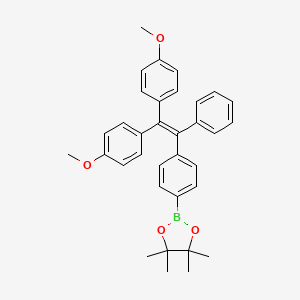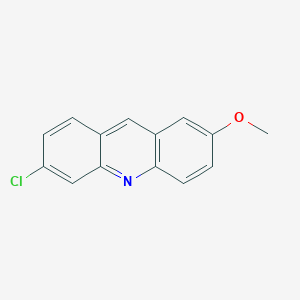
6-Chloro-2-methoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in medicinal chemistry, particularly as DNA intercalators. This compound is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 2nd position on the acridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloro-2-methoxyacridine can be synthesized through various methods. One common route involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . This reaction typically requires controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form derivatives with different chemical properties.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as quinolizidinylalkylamines are used for substitution reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: 4-aminoquinoline and 9-aminoacridine derivatives.
Reduction Products: Various reduced forms of the acridine ring.
Oxidation Products:
Scientific Research Applications
6-Chloro-2-methoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies involving DNA structure and function.
Industry: Employed in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting processes such as transcription and replication . Additionally, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound’s interaction with molecular targets and pathways is crucial for its biological activity.
Comparison with Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar DNA intercalating properties.
Quinacrine: A well-known acridine derivative used as an antimalarial and anti-inflammatory agent.
Uniqueness: 6-Chloro-2-methoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as both a DNA intercalator and an enzyme inhibitor makes it a versatile compound in various research fields.
Properties
CAS No. |
21332-86-5 |
|---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
6-chloro-2-methoxyacridine |
InChI |
InChI=1S/C14H10ClNO/c1-17-12-4-5-13-10(7-12)6-9-2-3-11(15)8-14(9)16-13/h2-8H,1H3 |
InChI Key |
PUCLDGXQJWAWHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C=CC3=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


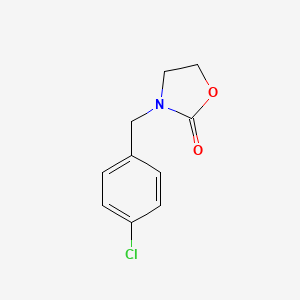
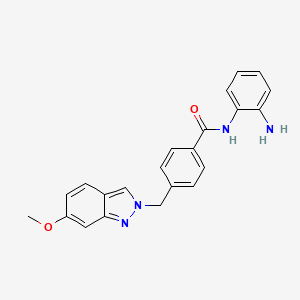


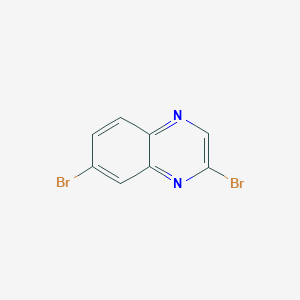

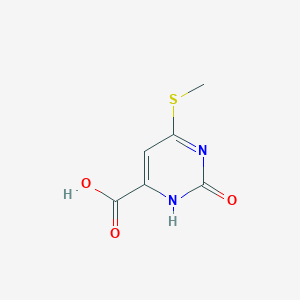
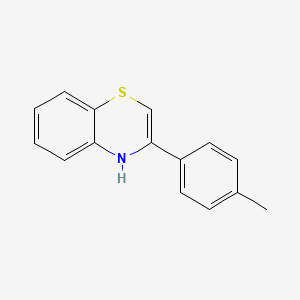
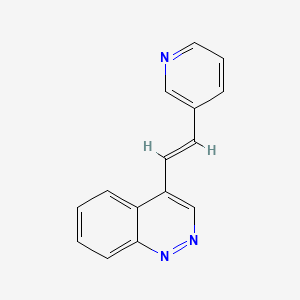
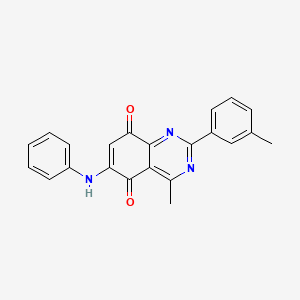

![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
